molecular formula C17H18FN3O4S B2628022 2-(2-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 1448056-80-1

2-(2-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No.: B2628022
CAS No.: 1448056-80-1
M. Wt: 379.41
InChI Key: FCQJTSWSRAIYBF-UHFFFAOYSA-N
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Description

2-(2-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex organic compound that features a pyridazinone core structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of the fluorophenyl and sulfonyl groups, along with the piperidine ring, contributes to its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of 2-(2-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the piperidine ring: This step involves the reaction of the pyridazinone intermediate with piperidine derivatives under suitable conditions.

    Attachment of the fluorophenyl group: This is usually done through nucleophilic aromatic substitution reactions, where the fluorophenyl group is introduced to the sulfonylated piperidine intermediate.

    Final assembly: The final step involves the coupling of the fluorophenyl-sulfonyl-piperidine intermediate with the pyridazinone core, often under conditions that promote the formation of the desired product.

Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.

Chemical Reactions Analysis

2-(2-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles can replace the fluorine atom.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the sulfonyl or piperidine groups.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and potential biological activities.

    Biological Studies: It is used in biological assays to study its effects on various cellular processes and pathways.

    Pharmacological Research: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Chemical Biology: It is used as a tool compound to study the interactions between small molecules and biological targets.

Mechanism of Action

The mechanism of action of 2-(2-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The presence of the fluorophenyl and sulfonyl groups may enhance its binding affinity and specificity for certain targets. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

2-(2-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one can be compared with other similar compounds, such as:

    Pyridazinone derivatives: These compounds share the pyridazinone core structure and may exhibit similar biological activities.

    Fluorophenyl-sulfonyl compounds: These compounds contain the fluorophenyl-sulfonyl moiety and may have similar chemical properties and reactivity.

    Piperidine derivatives: These compounds feature the piperidine ring and may have comparable pharmacological activities.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

IUPAC Name

2-[2-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O4S/c18-13-3-5-14(6-4-13)26(24,25)15-7-10-20(11-8-15)17(23)12-21-16(22)2-1-9-19-21/h1-6,9,15H,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQJTSWSRAIYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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